4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid
Description
Properties
Molecular Formula |
C12H7N3O4 |
|---|---|
Molecular Weight |
257.20 g/mol |
IUPAC Name |
4-oxo-2-pyridin-4-yl-3H-furo[3,2-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C12H7N3O4/c16-11-9-8(7(5-19-9)12(17)18)14-10(15-11)6-1-3-13-4-2-6/h1-5H,(H,17,18)(H,14,15,16) |
InChI Key |
YOAXGKGKBIDEDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC3=C(C(=O)N2)OC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Pyrimidine Ring Construction: The furan ring is then subjected to reactions with suitable reagents to form the pyrimidine ring. This step often involves the use of formamide derivatives and cyclization agents.
Pyridine Ring Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Structural Variations
- Core Heterocycle: The substitution of the furan ring (furo) in the target compound with a thiophene (thieno) or pyridine (pyrido) ring alters electronic properties and stability.
- Substituents: The pyridin-4-yl group at position 2 is conserved in the thieno analog (CAS 79134-14-8), suggesting shared π-π stacking or hydrogen-bonding interactions. Ethyl or phenylethenyl substituents (e.g., CAS 76575-29-6 ) modify steric bulk and bioavailability.
Biological Activity
4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, which includes a pyridine ring and a furo[3,2-d]pyrimidine moiety, contributes to its diverse biological activities. This article reviews the compound's biological activity, focusing on its interactions with various biological targets and its potential therapeutic applications.
The molecular formula of 4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid is C₁₂H₇N₃O₄, with a molecular weight of approximately 257.20 g/mol. The presence of functional groups such as the carboxylic acid and carbonyl group enhances its reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry .
Interaction Studies
Preliminary studies suggest that 4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid may interact with various enzymes and receptors. Notably, its binding affinity to cyclooxygenase (COX) enzymes has been investigated due to their role in inflammation .
Anti-inflammatory Effects
Research indicates that compounds similar to 4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid exhibit anti-inflammatory properties by inhibiting COX enzymes. For example, derivatives of pyrimidine have shown IC₅₀ values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM . The compound's structural features may enhance its anti-inflammatory activity compared to other derivatives.
Case Studies
A study evaluating various pyrimidine derivatives demonstrated that certain analogs exhibited significant inhibitory effects on COX enzymes. The results highlighted the importance of substituents on the pyrimidine ring in enhancing biological activity .
| Compound | IC₅₀ against COX-1 (μM) | IC₅₀ against COX-2 (μM) |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4b | 28.39 ± 0.03 | 23.8 ± 0.20 |
Structure–Activity Relationships (SAR)
The structure–activity relationship of this compound suggests that electron-releasing groups enhance its anti-inflammatory properties. For instance, substituents like pyridine or chloromethyl groups on specific positions of the pyrimidine skeleton significantly increase activity against inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
